molecular formula C13H21N3O2 B5037585 N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

Cat. No.: B5037585
M. Wt: 251.32 g/mol
InChI Key: QVIBNHWXNAJYEK-UHFFFAOYSA-N
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Description

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide is an organic compound featuring a cyclohexyl group attached to an oxadiazole ring, which is further connected to a propyl chain ending in an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.

    Linking the propyl chain: The propyl chain can be attached through alkylation reactions.

    Formation of the acetamide group: This is typically done by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: The compound is evaluated for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]acetamide
  • N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide
  • N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)propyl]acetamide

Uniqueness

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10(17)14-9-5-8-12-15-13(16-18-12)11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBNHWXNAJYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC1=NC(=NO1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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